REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[O:6]1[CH2:10][CH2:9][O:8][C:7]21[CH2:15][CH2:14][C:13]1[C:16]3[C:21](=O)[NH:20][CH:19]=[N:18][C:17]=3[S:23][C:12]=1[CH2:11]2>C(N(CC)CC)C>[Cl:3][C:21]1[C:16]2[C:13]3[CH2:14][CH2:15][C:7]4([CH2:11][C:12]=3[S:23][C:17]=2[N:18]=[CH:19][N:20]=1)[O:8][CH2:9][CH2:10][O:6]4
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1C2(OCC1)CC1=C(CC2)C2=C(N=CNC2=O)S1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 5 min. stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a stirring 0° C
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
CUSTOM
|
Details
|
the contents were removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
The heterogeneous mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with ethyl acetate (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
again concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
the heterogeneous mixture poured onto a stirring mixture of ice-water/sq
|
Type
|
FILTRATION
|
Details
|
the now pH=7 contents were filtered
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC1=C2CCC2(OCCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |